molecular formula C22H36O2 B142179 Ethyl arachidonate CAS No. 1808-26-0

Ethyl arachidonate

Cat. No. B142179
CAS RN: 1808-26-0
M. Wt: 332.5 g/mol
InChI Key: SNXPWYFWAZVIAU-GKFVBPDJSA-N
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Description

Ethyl arachidonate, also known as 5,8,11,14-Eicosatetraenoic acid ethyl ester or Arachidonic acid ethyl ester, is a lipophilic esterified form of arachidonic acid (AA). It is the ester of ethyl alcohol and arachidonic acid . It can be added into dietary regimens or fed to cultured cells as a source of exogenous arachidonate .


Synthesis Analysis

Ethyl arachidonate can be synthesized by Grignard coupling of the methanesulfonyl ester of 2,5-undecadiyn-1-ol-10,10,11,11-d4 with 5,8-nonadiynoic acid . The coupled products upon Lindlar reduction, followed by the preparation of their ethyl esters, yield deuteriated ethyl arachidonate .


Molecular Structure Analysis

The molecular formula of Ethyl arachidonate is C22H36O2 . The structure of Ethyl arachidonate includes a chain of 20 carbon atoms with four double bonds at positions 5, 8, 11, and 14 .


Physical And Chemical Properties Analysis

Ethyl arachidonate is a lipophilic esterified form of arachidonic acid (AA) and can be added into dietary regimens or fed to cultured cells as a source of exogenous arachidonate . The molecular weight of Ethyl arachidonate is 332.52 .

Scientific Research Applications

1. Effects on Prostaglandin Biosynthesis

Ethyl arachidonate, when administered orally, significantly increases the amount of arachidonate in plasma triglycerides, phospholipids, and cholesteryl esters. This enhancement in arachidonate levels subsequently augments the biosynthesis and function of prostaglandins in humans (Seyberth et al., 1975).

2. Impact on Plant Resistance to Phytopathogens

A study involving the application of a fatty acid ethyl ester mix containing arachidonic acid on plants demonstrated a reduction in the development of various plant diseases and an increase in crop yield, highlighting its potential in agricultural applications (Eroshin & Dedyukhina, 2002).

3. Transformation in Rats

Ethyl 5,11,14-eicosatrienoate fed to fat-deficient rats showed a transformation to arachidonate, as evidenced by gas chromatographic analysis. This finding is significant in understanding fatty acid metabolism (Takagi, 1965).

4. Role in Schizophrenia Treatment

Research on the effects of ethyl eicosapentaenoate (E-E), closely related to ethyl arachidonate, in schizophrenia patients revealed significant improvements in symptoms, suggesting potential therapeutic applications in mental health (Peet & Horrobin, 2002).

5. Facilitation in Experimental Chronic Osteomyelitis

Arachidonic acid has been used to facilitate experimental chronic osteomyelitis in rats, indicating its potential as a research tool in studying bacterial bone infections (Rissing et al., 1985).

6. Predominance in Brain of Intoxicated Subjects

Ethyl arachidonate was found to be the predominant fatty acid ethyl ester in the brains of alcohol-intoxicated subjects, indicating its role in ethanol metabolism and potential as a biomarker (Refaai et al., 2003).

7. Stimulation of Arachidonic Acid Release

N-ethyl maleimide's treatment on endothelial cells demonstrated the stimulation of arachidonic acid release, revealing insights into cellular lipid metabolism (Neve et al., 1995).

8. Postmortem Marker for Ethanol Intake

The presence of ethyl arachidonate in liver and adipose tissue at autopsy serves as a postmortem marker for premortem ethanol intake, offering a new avenue for forensic investigations (Refaai et al., 2002).

9. Reduction of Brain Ischemic Damage

Ethyl docosahexaenoate, related to ethyl arachidonate, reduced ischemia-induced arachidonic acid liberation and accumulation in gerbil brains, suggesting its role in neuroprotection and therapeutic potential in ischemic injuries (Cao et al., 2007).

10. Antioxidant Activities

Ethyl arachidonate showed inhibitory effects on malonaldehyde formation in a lipid peroxidation system, highlighting its antioxidant properties and potential applications in oxidative stress research (Lee et al., 2003).

properties

IUPAC Name

ethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-21H2,1-2H3/b9-8-,12-11-,15-14-,18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXPWYFWAZVIAU-GKFVBPDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301016455
Record name Ethyl arachidonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl arachidonate

CAS RN

1808-26-0
Record name Ethyl arachidonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1808-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11,14-Eicosatetraenoic acid, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001808260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl arachidonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301016455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL ARACHIDONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NU6034AW3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
702
Citations
MA Refaai, PN Nguyen, JE Cluette-Brown, M Laposata - Lipids, 2003 - Springer
… Ethyl arachidonate was the predominant FAEE species in the brain, representing up to 77.4% of total FAEE in the brain. The percent age of ethyl arachidonate of the total FAEE in the …
Number of citations: 12 link.springer.com
DL Luthria, H Sprecher - Lipids, 1993 - Springer
… extensive use of Wittig chemistry to introduce deuterium on internal carbons in fatty acids In this study we describe, for the first time, the synthesis of deuteriatexi ethyl arachidonate and …
Number of citations: 13 link.springer.com
KG Lee, T Shibamoto, GR Takeoka… - Journal of agricultural …, 2003 - ACS Publications
… of ethyl arachidonate and Fenton's reagent. Inhibitory effects of 24 plant-derived flavonoids and 5 phenolic acids on malonaldehyde (MA) formation from ethyl arachidonate were …
Number of citations: 65 pubs.acs.org
JG Coniglio, JT Davis, S Aylward - The Journal of Nutrition, 1964 - academic.oup.com
… George PopjĆ”k,London, for the generous use of his gas-liquid radiochromatograph for the analyses of the ethyl arachidonate-1-C14 and most of the samples described in this paper. …
Number of citations: 20 academic.oup.com
HW Seyberth, O Oelz, T Kennedy… - Clinical …, 1975 - Wiley Online Library
… of a complete diet with ethyl arachidonate leads to an … that administration of ethyl arachidonate in doses larger than … of oral administration of 6 gm ethyl arachidonate daily (21 days in …
Number of citations: 182 ascpt.onlinelibrary.wiley.com
Y Duan, C Liao, S Jain, RA Nicholson - Comparative Biochemistry and …, 2008 - Elsevier
… Refaai et al., found that the levels of ethyl arachidonate reached 17.86 nmol/g (equivalent to 17.86 µM) in brain. This concentration of ethyl arachidonate equates with concentrations …
Number of citations: 15 www.sciencedirect.com
L Dan, M Laposata - Alcoholism: Clinical and experimental …, 1997 - Wiley Online Library
… synthesis was a result of higher concentrations of palmitate and oleate in the extracellular medium, we observed that the synthesis of ethyl oleate, ethyl linoleate, and ethyl arachidonate…
Number of citations: 69 onlinelibrary.wiley.com
T Miyake, T Shibamoto - Journal of agricultural and food chemistry, 1997 - ACS Publications
… In particular, rutin inhibited MA formation from ethyl arachidonate by 70% at the level of … However, in the case of ethyl arachidonate, MA formation from ethyl arachidonate increased …
Number of citations: 170 pubs.acs.org
K Cramér, P Björntorp - Acta Medica Scandinavica, 1962 - cabdirect.org
… 10 days 60 g butter and 20 g ethyl arachidonate then, after a 37-… first 14 days, 10 g and thereafter 5 g ethyl arachidonate daily. … when 20 g ethyl arachidonate was taken. PA Tallantire. …
Number of citations: 3 www.cabdirect.org
VA Razdoburdin, OS Kirillova, EG Kozlova - Entomological Review, 2022 - Springer
… Our research was focused on the effect of Immunocytophyte, a preparation of ethyl arachidonate, on consortive interactions in the tritrophic system “cucumber plant—spider mite …
Number of citations: 0 link.springer.com

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